5-amino-2-chloro-N-ethylbenzamide
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Overview
Description
5-amino-2-chloro-N-ethylbenzamide is a chemical compound with the molecular formula C9H11ClN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N-ethylbenzamide typically involves the reaction of 2-chloro-N-ethylbenzamide with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-chloro-N-ethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxidized, reduced, and substituted forms.
Scientific Research Applications
5-amino-2-chloro-N-ethylbenzamide has shown great potential for use in various fields of research and industry, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-amino-2-chloro-N-ethylbenzamide include:
- 5-amino-2-chloro-N-methylbenzamide
- 5-amino-2-chloro-N-propylbenzamide
- 5-amino-2-chloro-N-butylbenzamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it particularly valuable for certain applications in research and industry .
Properties
IUPAC Name |
5-amino-2-chloro-N-ethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBIMAUMSWHXCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588216 |
Source
|
Record name | 5-Amino-2-chloro-N-ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150108-52-4 |
Source
|
Record name | 5-Amino-2-chloro-N-ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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